molecular formula C18H18N4O4 B2439225 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034355-42-3

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2439225
M. Wt: 354.366
InChI Key: AFILIYQNHGJUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of urea derivatives, such as the compound , in synthesizing diverse heterocyclic compounds. For instance, furano and pyrano pyrimidinones (thiones) can be synthesized using urea derivatives in a diastereoselective three-component reaction (Ghorbani‐Vaghei et al., 2015). Similarly, novel pyrazole derivatives have been synthesized using similar compounds (Abdelrazek et al., 2010).

Catalysis in Organic Synthesis

Urea derivatives serve as catalysts in organic synthesis. A study by Brahmachari and Banerjee (2014) highlights the use of urea as an organo-catalyst in the efficient synthesis of various functionalized pyrans and heterocycles at room temperature, emphasizing its role in eco-friendly chemical processes (Brahmachari & Banerjee, 2014).

Pharmaceutical Research

In the pharmaceutical field, such compounds have been explored for their potential biological activities. Tanaka et al. (1998) discuss the use of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives for inhibiting acyl-CoA:cholesterol O-acyltransferase, highlighting their relevance in medicinal chemistry (Tanaka et al., 1998).

Materials Science and Engineering

In materials science, urea derivatives have been utilized in the synthesis of diverse materials. For instance, Lloyd and Steed (2011) describe the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrating how the physical properties of these gels can be tuned based on the identity of the anion (Lloyd & Steed, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-18(20-8-13-1-2-16-17(7-13)26-12-25-16)19-4-5-22-10-15(9-21-22)14-3-6-24-11-14/h1-3,6-7,9-11H,4-5,8,12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFILIYQNHGJUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

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